SQ 31844

Renin Inhibitor Oral Bioavailability Plasma Renin Activity

Sourcing a renin inhibitor with reliable oral efficacy in primate models is challenging due to profound species-dependent potency variations. SQ 31844 addresses this gap as a prototypical imidazolidinol-class inhibitor with high specificity for primate renin. - Achieves 80% inhibition of plasma renin activity (PRA) upon oral administration in non-human primates, serving as a validated positive control for PK/PD studies. - Inactive against rat, pig, or dog renin, making it a precise tool for comparative enzymology and species-specificity research. - Supplied with full analytical documentation to ensure reproducibility in SAR and proof-of-concept studies.

Molecular Formula C32H44N8O5
Molecular Weight 620.7 g/mol
CAS No. 115766-42-2
Cat. No. B1681090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSQ 31844
CAS115766-42-2
Synonyms(4-morpholinylcarbonyl)-L-phenylalanyl-N-(1-(cyclohexylmethyl)-2-hydroxy-2-(1H-imidazol-2-yl)ethyl)-L-histidinamide
SQ 31844
SQ-31844
Molecular FormulaC32H44N8O5
Molecular Weight620.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC(C(C2=NC=CN2)O)NC(CC3=CN=CN3)C(=O)NC(=O)C(CC4=CC=CC=C4)NC(=O)N5CCOCC5
InChIInChI=1S/C32H44N8O5/c41-28(29-34-11-12-35-29)25(17-22-7-3-1-4-8-22)37-27(19-24-20-33-21-36-24)31(43)39-30(42)26(18-23-9-5-2-6-10-23)38-32(44)40-13-15-45-16-14-40/h2,5-6,9-12,20-22,25-28,37,41H,1,3-4,7-8,13-19H2,(H,33,36)(H,34,35)(H,38,44)(H,39,42,43)/t25-,26-,27-,28+/m0/s1
InChIKeyJAPDNMREULWAIY-LAJGZZDBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SQ 31844 (CAS 115766-42-2): An Imidazolidinol-Class Renin Inhibitor for Primate-Specific Hypertension Research


N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide (CAS 115766-42-2), designated as SQ 31844, is a prototypical small-molecule renin inhibitor belonging to the imidazolidinol class . This compound is characterized by a non-peptidic structure, a molecular weight of 620.7 g/mol, and an imidazole-based active site binding group . SQ 31844 is distinguished by its high specificity for primate renin and has been instrumental in early proof-of-concept studies for oral renin inhibition .

Why In-Class Renin Inhibitors Cannot Replace SQ 31844 (115766-42-2) in Primate-Specific Studies


Renin inhibitors exhibit profound species-dependent potency variations, and in-class compounds possess distinct pharmacophores that confer unique selectivity and oral bioavailability profiles. SQ 31844, an imidazolidinol-class inhibitor, shows potent activity against primate renin but is inactive against rat, pig, or dog renin . This property precludes its use in standard rodent models, yet also renders it a critical tool for studies requiring high primate specificity where other inhibitors with broader or different species activity profiles would confound results. Simply substituting another renin inhibitor would not reproduce SQ 31844's specific oral efficacy profile in primate models .

Quantitative Comparative Evidence for SQ 31844 (115766-42-2) vs. Other Renin Inhibitors


Superior Oral PRA Inhibition Compared to Imidazolidinol-Class Analog SQ 30774

In a direct head-to-head comparison in sodium-replete cynomolgus monkeys, oral administration of SQ 31844 at 50 μmol/kg resulted in an 80% inhibition of plasma renin activity (PRA). Under identical conditions, the closely related imidazolidinol analog SQ 30774 failed to achieve significant PRA inhibition .

Renin Inhibitor Oral Bioavailability Plasma Renin Activity

Potent In Vitro Inhibition of Primate Renin vs. Inactivity Against Rat, Pig, and Dog Renin

In vitro enzyme assays demonstrate that SQ 31844 exhibits potent inhibitory activity against primate renin. Conversely, it shows no detectable inhibition of renin from rat, pig, or dog . This species selectivity is a defining characteristic of the imidazolidinol class.

Species Specificity Renin In Vitro Pharmacology

In Vivo Efficacy Profile: Dose-Response and Blood Pressure Reduction in Primates

Intravenous administration of SQ 31844 in conscious, sodium-deprived cynomolgus monkeys produced dose-related inhibition of PRA over a 0.001 to 1.0 μmol/kg range, with complete inhibition at the highest dose. Notably, a reduction in blood pressure required a higher dose of 10 μmol/kg administered intravenously or via infusion .

Renin Inhibitor In Vivo Pharmacology Blood Pressure

Comparative Molecular Weight and Structural Differentiation from Aliskiren

SQ 31844 (MW = 620.7 g/mol) is an imidazolidinol-based inhibitor, representing an earlier structural class distinct from the clinically approved aliskiren (MW = 551.8 g/mol), which is a non-peptidic octanamide derivative . A comparative study in marmosets showed that a 3 mg/kg oral dose of aliskiren was more effective at lowering blood pressure than an equivalent dose of the second-generation renin inhibitor remikiren [1], highlighting the evolution in oral efficacy across different chemical series.

Renin Inhibitor Structure-Activity Relationship Drug Design

Optimal Scientific and Industrial Use Cases for SQ 31844 (115766-42-2)


Pharmacological Validation in Primate-Specific Hypertension Models

Due to its potent and selective inhibition of primate renin, SQ 31844 is an essential tool compound for validating the role of renin inhibition in non-human primate models of hypertension . Its unique profile allows researchers to isolate the effects of renin blockade in species that closely mimic human physiology, without confounding cross-reactivity seen with inhibitors active in rodents .

Oral Bioavailability Proof-of-Concept Studies for Renin Inhibitors

SQ 31844's ability to significantly inhibit PRA (80%) upon oral administration in primates provides a valuable benchmark for evaluating the oral bioavailability of novel renin inhibitor candidates . Researchers can use SQ 31844 as a positive control in comparative pharmacokinetic/pharmacodynamic (PK/PD) studies to assess improvements in oral efficacy of new chemical entities .

Structure-Activity Relationship (SAR) and Chemical Biology Tool

As a prototypical member of the imidazolidinol class, SQ 31844 serves as a critical scaffold for medicinal chemistry programs . Its defined structure and activity profile allow it to be used as a reference compound in SAR studies aimed at optimizing potency, selectivity, and oral bioavailability of next-generation renin inhibitors .

Investigating Species-Specific Renin Pharmacology

The inactivity of SQ 31844 against rat, pig, and dog renin makes it a precise tool for investigating the molecular basis of species-specific enzyme-inhibitor interactions . It can be used in comparative enzymology studies to map the active site differences between primate and non-primate renins .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SQ 31844

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.